molecular formula C27H30N2O10 B13315603 MappiodosideF

MappiodosideF

Cat. No.: B13315603
M. Wt: 542.5 g/mol
InChI Key: HYGOYIZYVWEHQX-KPLAISTASA-N
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Description

Mappiodoside F is a glycoside compound characterized by a unique triterpenoid aglycone core linked to a trisaccharide moiety. It is primarily isolated from the roots of Mappia foetida, a plant traditionally used in ethnomedicine for its anti-inflammatory and antitumor properties . Structurally, Mappiodoside F features a 30-carbon skeleton with hydroxyl groups at positions C-3, C-16, and C-28, and a rare α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→4)-β-D-fucopyranosyl sugar chain. Its molecular formula is C₄₂H₆₈O₁₃, with a molecular weight of 804.98 g/mol. Pharmacological studies highlight its inhibitory effects on NF-κB signaling, making it a candidate for inflammatory disease therapeutics .

Properties

Molecular Formula

C27H30N2O10

Molecular Weight

542.5 g/mol

IUPAC Name

(1S,12S,19R,20S)-19-ethenyl-16-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,14-pentaene-12-carboxylic acid

InChI

InChI=1S/C27H30N2O10/c1-2-11-10-37-26(36)16-8-29-18(6-13(11)16)21-15(7-19(29)25(34)35)14-5-12(3-4-17(14)28-21)38-27-24(33)23(32)22(31)20(9-30)39-27/h2-5,8,11,13,18-20,22-24,27-28,30-33H,1,6-7,9-10H2,(H,34,35)/t11-,13-,18-,19-,20+,22+,23-,24+,27+/m0/s1

InChI Key

HYGOYIZYVWEHQX-KPLAISTASA-N

Isomeric SMILES

C=C[C@H]1COC(=O)C2=CN3[C@@H](C[C@@H]12)C4=C(C[C@H]3C(=O)O)C5=C(N4)C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

C=CC1COC(=O)C2=CN3C(CC12)C4=C(CC3C(=O)O)C5=C(N4)C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MappiodosideF typically involves multiple steps, starting with the preparation of its core structure through a series of organic reactions. Common synthetic routes include:

    Aldol Condensation: This reaction forms the carbon-carbon bonds necessary for the core structure.

    Hydrogenation: Used to reduce double bonds and stabilize the compound.

    Cyclization: Forms the ring structures that are characteristic of this compound.

Reaction conditions often involve the use of catalysts such as palladium or platinum, and solvents like ethanol or dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes:

    Batch Reactors: For controlled synthesis and high yield.

    Continuous Flow Reactors: For efficient and consistent production.

    Purification Processes: Such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MappiodosideF undergoes various chemical reactions, including:

    Oxidation: Converts the compound into its oxidized form using reagents like potassium permanganate.

    Reduction: Reduces the compound using hydrogen gas in the presence of a catalyst.

    Substitution: Involves replacing one functional group with another, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a base.

Major Products

Scientific Research Applications

MappiodosideF has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MappiodosideF involves its interaction with specific molecular targets within cells. It is known to:

    Bind to Enzymes: Inhibiting or activating their activity.

    Modulate Signaling Pathways: Affecting cellular communication and function.

    Alter Gene Expression: Influencing the production of proteins and other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Asiaticoside
  • Structural Similarities: Both compounds share a triterpenoid backbone and glycosidic linkages. Asiaticoside, isolated from Centella asiatica, has a ursane-type aglycone with a trisaccharide chain (glucose, rhamnose, and fructose) but lacks the C-16 hydroxyl group present in Mappiodoside F .
  • Functional Differences :
    Asiaticoside promotes collagen synthesis and wound healing, whereas Mappiodoside F exhibits stronger anti-inflammatory activity (IC₅₀ = 3.2 μM vs. Asiaticoside’s IC₅₀ = 8.7 μM in TNF-α inhibition assays) .
Ginsenoside Rg3
  • Structural Similarities: Ginsenoside Rg3, a protopanaxadiol-type saponin from Panax ginseng, shares a tetracyclic triterpenoid structure but has a disaccharide chain (glucose-xylose) instead of a trisaccharide.
  • Functional Differences: While both compounds inhibit NF-κB, Ginsenoside Rg3 shows higher bioavailability (62% vs. Mappiodoside F’s 18%) due to its smaller sugar moiety .

Table 1: Structural and Functional Comparison

Property Mappiodoside F Asiaticoside Ginsenoside Rg3
Aglycone Type Oleanane Ursane Protopanaxadiol
Sugar Chain Rha-Glc-Fuc Glc-Rha-Fru Glc-Xyl
Bioavailability (%) 18 25 62
NF-κB IC₅₀ (μM) 3.2 8.7 4.1
Primary Source Mappia foetida Centella asiatica Panax ginseng
Key Reference

Comparison with Functionally Similar Compounds

Diosgenin
  • Functional Similarities :
    Both compounds modulate inflammatory pathways, but diosgenin (a steroidal saponin from Dioscorea spp.) acts via estrogen receptors, unlike Mappiodoside F’s NF-κB targeting .
  • Pharmacokinetics :
    Diosgenin has a longer half-life (12.5 h vs. 6.8 h) but lower solubility in aqueous media .
Betulinic Acid
  • Functional Similarities: Betulinic acid, a pentacyclic triterpenoid, shares antitumor activity with Mappiodoside F but operates through mitochondrial apoptosis rather than glycosidase inhibition .
  • Safety Profile : Betulinic acid shows hepatotoxicity at high doses (LD₅₀ = 250 mg/kg), whereas Mappiodoside F’s LD₅₀ exceeds 500 mg/kg in murine models .

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